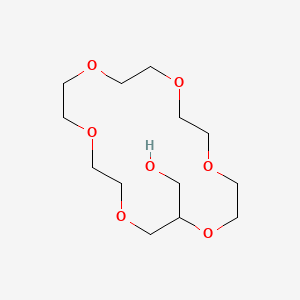

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying ion transport and membrane permeability.

Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport metal ions or other therapeutic agents.

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxymethyl-18-crown-6, also known as 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, is metal ions . Crown ethers, such as this compound, are known for their ability to form complexes with cations, particularly alkali and alkaline earth metals . The oxygen atoms in the crown ether coordinate with the metal ion, effectively “crowning” it .

Mode of Action

The mode of action of 2-Hydroxymethyl-18-crown-6 involves the formation of a complex with metal ions . The oxygen atoms in the crown ether form a cage-like structure that can encapsulate a metal ion . This interaction results in the formation of a stable complex, which can influence the reactivity of the metal ion .

Result of Action

The formation of a complex between 2-Hydroxymethyl-18-crown-6 and a metal ion can result in changes to the properties of the metal ion . This can influence the ion’s reactivity, its interactions with other molecules, and its role in biochemical processes .

Action Environment

The action of 2-Hydroxymethyl-18-crown-6 can be influenced by various environmental factors. For instance, the presence of competing metal ions could affect its selectivity and efficiency in forming complexes. Additionally, factors such as pH and temperature could influence the stability of the complexes formed .

Métodos De Preparación

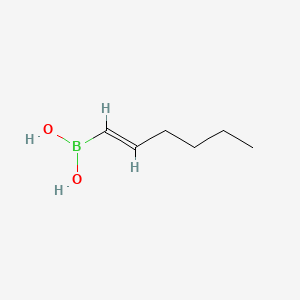

The synthesis of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . This reaction proceeds through a modified Williamson ether synthesis, resulting in the formation of the crown ether structure. Industrial production methods often utilize similar synthetic routes, with variations in reaction conditions to optimize yield and purity.

Análisis De Reacciones Químicas

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal cations such as potassium, calcium, and barium.

Substitution Reactions: The hydroxymethyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to complexation and substitution reactions.

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is part of a family of crown ethers, which includes:

18-Crown-6: Similar in structure but lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

Dibenzo-18-crown-6: Contains benzene rings, which can enhance its complexation properties with certain metal ions.

Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, altering its binding affinity and selectivity for different metal ions.

The presence of the hydroxymethyl group in this compound provides additional functionalization options, making it unique among crown ethers .

Propiedades

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRGASADQCZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC(COCCOCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990306 | |

| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70069-04-4 | |

| Record name | Hydroxymethyl-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70069-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070069044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main application of 2-Hydroxymethyl-18-crown-6 in organic synthesis?

A1: 2-Hydroxymethyl-18-crown-6 has shown promise as an organocatalyst in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. [] This reaction involves the condensation of an aromatic aldehyde, aniline, and diethylphosphite. The use of 2-Hydroxymethyl-18-crown-6 allows this reaction to proceed efficiently at room temperature, without the need for transition metals, and results in high yields of the desired α-aminophosphonate derivatives. []

Q2: How does 2-Hydroxymethyl-18-crown-6 work as a catalyst in the Kabachnik-Fields reaction?

A2: While the exact mechanism is still under investigation, DFT calculations suggest that 2-Hydroxymethyl-18-crown-6 likely activates the reactants through hydrogen bonding interactions. [] This activation facilitates the formation of the key intermediates involved in the Kabachnik-Fields reaction pathway, ultimately leading to the formation of α-aminophosphonates.

Q3: Beyond catalysis, how else is 2-Hydroxymethyl-18-crown-6 used in analytical chemistry?

A3: 2-Hydroxymethyl-18-crown-6 is a valuable component in creating selective solid-phase microextraction (SPME) fibers. [, , , ] Researchers have successfully incorporated it into polydimethylsiloxane (PDMS) matrices using sol-gel technology. [, , , ] These hybrid fibers demonstrate enhanced extraction capabilities for organophosphorus pesticides, making them promising tools for environmental analysis. [, , , ]

Q4: What are the advantages of using 2-Hydroxymethyl-18-crown-6 in SPME fiber coatings?

A4: The incorporation of 2-Hydroxymethyl-18-crown-6 into PDMS fibers leads to several advantages: * Enhanced Selectivity: The crown ether structure exhibits selective binding affinity towards organophosphorus pesticides, improving the extraction efficiency for these target analytes. []* Improved Sensitivity: The use of these hybrid fibers in SPME coupled with GC-ECD analysis results in lower detection limits for organophosphorus pesticides compared to commercial PDMS fibers. []* Thermal Stability: The hybrid coatings exhibit high thermal stability (up to 350 °C), making them suitable for use with gas chromatography analysis. []

Q5: Has 2-Hydroxymethyl-18-crown-6 been used in other applications related to its ability to interact with ions?

A5: Yes, 2-Hydroxymethyl-18-crown-6, along with its analog 2-hydroxymethyl[15]crown-5, has been explored for its ability to reduce sodium ion adducts during MALDI analysis of oligonucleotides. [] By incorporating these crown ethers into sol-gel substrates, researchers successfully suppressed the formation of sodiated oligonucleotides, allowing for clearer mass spectrometry data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)